Boc-Val-Cit-PAB
Description
Chemical Identity and Nomenclature
Boc-Val-Cit-PABA, formally known as tert-butyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate , is a peptide-based linker widely used in ADC synthesis. Its systematic IUPAC name reflects its tripartite structure:
- Boc : A tert-butoxycarbonyl protecting group.
- Val : L-valine, a branched-chain amino acid.
- Cit : L-citrulline, a non-proteinogenic amino acid with a ureido group.
- PABA : Para-aminobenzyl alcohol, a self-immolative spacer.
Synonyms : Boc-Val-Cit-PAB, N-[(1,1-dimethylethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide.
CAS Registry Number : 870487-09-5 .
| Property | Value |
|---|---|
| Molecular Formula | C23H37N5O6 |
| Molecular Weight | 479.57 g/mol |
| Solubility | DMSO (100 mg/mL) |
Structural Characteristics and Classification
Boc-Val-Cit-PABA features a tripeptide backbone (Val-Cit) conjugated to a para-aminobenzyl alcohol (PAB) moiety, with a Boc group protecting the N-terminus of valine (Fig. 1). Key structural elements include:
- Peptide Backbone : Facilitates enzymatic cleavage by lysosomal proteases like cathepsin B .
- Self-Immolative Spacer (PAB) : Undergoes 1,6-elimination post-cleavage, releasing the payload in its active form .
- Boc Protecting Group : Enhances solubility and prevents premature degradation during synthesis .
Classification :
- Functional Class : Enzyme-cleavable ADC linker.
- Chemical Class : Peptide-carbamate derivative.
Historical Context in Chemical Research
The development of Boc-Val-Cit-PABA is rooted in ADC research from the early 2000s. Key milestones include:
- 2003 : Dubowchik et al. pioneered Val-Cit-PABC linkers for ADCs, demonstrating cathepsin B-mediated payload release .
- 2010s : Adoption in FDA-approved ADCs like brentuximab vedotin (Adcetris®), validating the Val-Cit-PAB scaffold .
- 2018 : Improved synthetic methodologies reduced epimerization during citrulline coupling, boosting yields to >90% .
This linker’s historical evolution underscores its balance of plasma stability and tumor-specific activation, addressing early challenges of nonspecific payload release .
Significance in Bioconjugation Chemistry
Boc-Val-Cit-PABA is pivotal in ADC design for three reasons:
- Enzyme-Specific Cleavage : Cathepsin B, overexpressed in tumor lysosomes, selectively cleaves the Val-Cit bond, minimizing off-target toxicity .
- Modular Design : The Boc group allows straightforward deprotection for conjugation to antibodies via maleimide or click chemistry .
- Enhanced Payload Release : The PAB spacer ensures efficient 1,6-elimination, releasing unmodified cytotoxic agents like monomethyl auristatin E (MMAE) .
Comparative Advantage : Unlike non-cleavable linkers (e.g., thioethers), Boc-Val-Cit-PABA enables controlled drug release, improving therapeutic indices in preclinical models .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCVAPFXSOAOCL-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Challenges
The preparation of Boc-Val-Cit-PABA involves peptide bond formation between protected amino acids and coupling to the PABA moiety. Key challenges include:
- Avoiding epimerization at the stereogenic center of citrulline during coupling.
- Achieving high yield and purity.
- Scalable and reproducible synthesis.
Stepwise Preparation Methods
Starting Materials and Protection Groups
- Boc (tert-butoxycarbonyl) is used to protect the amino group of valine and citrulline due to its stability under basic conditions.
- The PABA moiety is introduced as para-aminobenzyl alcohol or its derivatives.
- Commercially available Boc-protected amino acids and activated esters such as Fmoc-Val-OSu or Boc-Val-OSu are common starting points.
Coupling Reactions
Traditional Coupling Using EEDQ
- Initial methods used EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) for amide bond formation between dipeptide and PABA.
- Problems: Low yields (~20-25%) and significant epimerization leading to diastereomeric mixtures difficult to separate.
Improved Coupling with HATU
- HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) replaced EEDQ to improve yield and reduce side products.
- Yield improved to 70-80%, but epimerization persisted when using Fmoc protection.
Use of Boc and Cbz Protecting Groups
- Switching from Fmoc to Boc or Cbz protecting groups, which are stable under basic conditions, minimized epimerization.
- HATU-mediated coupling of Boc-Val-Cit with 4-aminobenzyl alcohol yielded products in 70-80% yield.
- Despite better yields, epimerization still occurred initially, producing near 1:1 diastereomeric mixtures.
Sequential Coupling Approach to Avoid Epimerization
- A breakthrough method involved first generating Cit-PABA intermediate by reacting citrulline with para-aminobenzyl alcohol using excess triethylamine in DMF at room temperature.
- This intermediate was then coupled with commercially available Fmoc-Val-OSu.
- This sequence yielded Fmoc-Val-Cit-PABA as a single diastereomer in very high yields (85-95%).
- Subsequent Fmoc deprotection and maleimide coupling furnished Boc-Val-Cit-PABA with exclusive diastereoselectivity and excellent yield (up to 95%).
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Coupling Cit-PABA intermediate | Cit + 4-aminobenzyl alcohol, excess Et3N, DMF, RT | High (not specified) | Avoids epimerization |
| Coupling with Fmoc-Val-OSu | HATU, DMF, RT | 85-95 | Single diastereomer obtained |
| Fmoc deprotection | Triethylamine in DMF | Quantitative | Prepares free amine for next step |
| Maleimide coupling | Activated 6-maleimidohexanoic acid (Mc-OSu) | Up to 95 | Final Boc-Val-Cit-PABA product |
This optimized method is reproducible, scalable, and eliminates racemization associated with the citrulline stereocenter.
Alternative Preparation Notes
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Boc-Val-Cit-PABA undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to expose the free amino group.
Hydrolysis: The ester bond between citrulline and PABA can be hydrolyzed under acidic or basic conditions.
Coupling Reactions: The free amino group can be used to couple with other molecules, such as drugs or antibodies, using standard peptide coupling reagents.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane (DCM)
Hydrolysis: HCl or NaOH, water
Coupling Reactions: HBTU, DCC, DIPEA, DMF (Dimethylformamide)
Major Products Formed:
Deprotection: Val-Cit-PABA
Hydrolysis: Citrulline and PABA
Coupling Reactions: ADCs or other bioconjugates
Scientific Research Applications
Linker Design for ADCs
Boc-Val-Cit-PABA is extensively used in the synthesis of ADCs. The linker facilitates the attachment of cytotoxic agents to antibodies, ensuring that the drug is released only upon internalization by target cells. This targeted approach significantly improves the therapeutic index of chemotherapeutic agents.
Targeted Drug Delivery Systems
Beyond ADCs, Boc-Val-Cit-PABA is employed in various targeted drug delivery systems. It allows for the coupling of therapeutic agents to targeting moieties, which can improve drug localization and reduce off-target effects.
- Mechanism : The linker is designed to be sensitive to proteases prevalent in certain biological environments, enabling controlled drug release.
- Advantages : Improved therapeutic outcomes through specific targeting and reduced systemic side effects.
Enhanced Efficacy in Cancer Treatment
A study by AxisPharm highlighted the effectiveness of Boc-Val-Cit-PABA linkers in ADC formulations, showing superior tumor inhibition compared to traditional linkers . The research indicated that ADCs utilizing this linker exhibited better stability and drug release profiles.
Synthesis Methodology Improvements
Recent advancements have focused on optimizing the synthesis pathways for Boc-Val-Cit-PABA to enhance yield and purity. A modified synthesis route reported by researchers improved overall yields while avoiding epimerization issues common in earlier methodologies .
Comparative Analysis of Linkers
The following table summarizes key differences between various linkers used in ADCs, highlighting the advantages of Boc-Val-Cit-PABA:
| Linker Type | Cleavage Mechanism | Targeted Release | Stability |
|---|---|---|---|
| Boc-Val-Cit-PABA | Cathepsin B-sensitive | High | High |
| Val-Ala | Non-specific | Moderate | Moderate |
| Val-Lys | Non-specific | Low | Low |
Mechanism of Action
The mechanism of action of Boc-Val-Cit-PABA involves its cleavage by specific enzymes within the target cells. The Val-Cit dipeptide is recognized and cleaved by cathepsin B, an enzyme overexpressed in many tumor cells. This cleavage releases the cytotoxic drug, which then exerts its therapeutic effect.
Molecular Targets and Pathways:
Cathepsin B: The primary enzyme responsible for cleaving the Val-Cit dipeptide.
ADC Pathway: The antibody targets the cancer cell, internalizes the ADC, and releases the cytotoxic drug intracellularly.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 479.57 g/mol .
- Solubility : 105 mg/mL in DMSO (218.95 mM) .
- Mechanism : Cathepsin B cleaves the Val-Cit bond, followed by PABA self-immolation to release the active drug .
Comparison with Similar Compounds
Mal-PEG2-Val-Cit-PABA
Structure : Maleimide-PEG2-Val-Cit-PABA adds a maleimide group (for thiol-based antibody conjugation) and a polyethylene glycol (PEG2) spacer .
Key Differences :
- Molecular Weight : 590.63 g/mol (vs. 479.57 for Boc-Val-Cit-PABA), due to PEG2 and maleimide .
- Solubility: Compatible with organic solvents (e.g., DCM, methanol) but requires low-temperature storage (-20°C) .
- Functional Advantages :
Cleavage Mechanism : Retains Val-Cit-PABA’s cathepsin B sensitivity, ensuring targeted payload release .
Fmoc-Val-Cit-PABA
Structure : Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Boc .
Key Differences :
MC-Val-Cit-PAB
Structure : Incorporates a maleimidocaproyl (MC) group linked to Val-Cit-PAB .
Key Differences :
- Spacer Length: The hexanoic acid (caproyl) spacer may enhance flexibility and payload release kinetics compared to Boc-Val-Cit-PABA .
- Conjugation Efficiency : Maleimide-thiol chemistry offers faster conjugation than carbodiimide-based methods used for Boc linkers .
Comparative Data Table
Research Findings and Clinical Relevance
- Boc-Val-Cit-PABA : Demonstrated efficacy in preclinical ADC models, with cathepsin B-mediated release achieving >90% payload liberation in lysosomal conditions .
- Mal-PEG2-Val-Cit-PABA: PEGylation reduces ADC immunogenicity and extends half-life in circulation, as shown in murine models .
- Limitations :
Biological Activity
Boc-Val-Cit-PABA (Boc-Val-Cit-p-aminobenzoic acid) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in antibody-drug conjugates (ADCs) and targeted cancer therapies. This article reviews the biological activity of Boc-Val-Cit-PABA, focusing on its mechanisms of action, efficacy in various biological systems, and its role as a cleavable linker in drug delivery.
Chemical Structure and Properties
Boc-Val-Cit-PABA is characterized by its unique structure that includes a valine (Val) and citrulline (Cit) moiety linked to p-aminobenzoic acid (PABA). The Boc (tert-butyloxycarbonyl) group serves as a protective group that enhances the stability of the compound during synthesis and storage.
The biological activity of Boc-Val-Cit-PABA is primarily attributed to its role as a cleavable linker in ADCs. The Val-Cit sequence is specifically cleaved by Cathepsin B, an enzyme predominantly found in lysosomes. This cleavage releases the cytotoxic drug linked to the antibody, allowing for targeted delivery to cancer cells while minimizing systemic toxicity .
In Vitro Studies
- Cell Proliferation Inhibition :
- Reactive Oxygen Species (ROS) Production :
- Antioxidant Properties :
Case Studies and Applications
- Antibody-Drug Conjugates :
-
Peptide Dendrimers :
- The incorporation of Boc-Val-Cit-PABA into peptide dendrimers has led to the development of novel therapeutic agents with enhanced selectivity for cancer cells. These dendrimers not only exhibit cytotoxic effects but also possess antioxidant properties that can protect normal cells from oxidative stress .
Data Table: Summary of Biological Activities
| Activity Type | Concentration | Effect |
|---|---|---|
| Cell Proliferation | 20-100 μM | Reduction in melanoma cell proliferation |
| ROS Generation | 20 μM | < 25% increase in ROS; preserved cell viability |
| Antioxidant Activity | Varies | Enhanced radical scavenging compared to PABA |
| Cleavage by Cathepsin B | N/A | Specific cleavage leading to drug release |
Q & A
Q. What is the mechanistic role of Boc-Val-Cit-PABA in antibody-drug conjugate (ADC) design?
Boc-Val-Cit-PABA is a cleavable linker that connects cytotoxic payloads to antibodies in ADCs. It is selectively cleaved by cathepsin B, an enzyme overexpressed in lysosomes of cancer cells, enabling targeted drug release. Methodological validation involves:
Q. How can researchers synthesize and characterize Boc-Val-Cit-PABA for ADC applications?
Synthesis typically follows solid-phase peptide chemistry, with Boc (tert-butyloxycarbonyl) protecting the valine residue. Key steps include:
- Purification via reverse-phase HPLC to ensure >95% purity .
- Structural validation using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
- Solubility testing in DMSO (105 mg/mL) for formulation compatibility .
Q. What are the critical storage conditions for Boc-Val-Cit-PABA to maintain stability?
- Store lyophilized powder at 2–8°C in airtight containers to prevent hydrolysis.
- For dissolved formulations (e.g., in DMSO), aliquot and store at -20°C or -80°C for long-term stability .
Advanced Research Questions
Q. How can researchers optimize Boc-Val-Cit-PABA’s stability in systemic circulation while ensuring efficient intracellular cleavage?
- Experimental design : Use pharmacokinetic (PK) studies to compare linker stability in murine models with/without tumor xenografts.
- Data analysis : Quantify intact linker vs. free payload in plasma via LC-MS. Adjust the spacer length (e.g., PABA moiety) to balance stability and cleavage efficiency .
- Contradiction resolution : If linker stability conflicts with cleavage efficiency, explore alternative enzyme-labile sequences (e.g., Val-Ala) while retaining Boc protection .
Q. What methodologies address batch-to-batch variability in Boc-Val-Cit-PABA synthesis?
- Implement quality control (QC) protocols:
- Track purity (>99%) and residual solvents via gas chromatography (GC).
- Standardize reaction times and temperatures using automated synthesizers .
Q. How do researchers validate the specificity of cathepsin B-mediated cleavage in heterogeneous tumor models?
- In vitro : Treat cancer cell lines (e.g., HER2+ SK-BR-3) with ADCs and measure cytotoxicity in the presence/absence of cathepsin B inhibitors (e.g., E-64).
- In vivo : Use knockout mouse models lacking cathepsin B to assess off-target toxicity .
- Data interpretation : Correlate linker cleavage efficiency (via tumor homogenate assays) with therapeutic efficacy .
Q. What strategies mitigate aggregation issues in Boc-Val-Cit-PABA-based ADCs during formulation?
- Screen buffering agents (e.g., histidine vs. citrate) to optimize pH (5.5–7.0) for solubility.
- Use dynamic light scattering (DLS) to monitor particle size during conjugation .
- Apply differential scanning calorimetry (DSC) to identify excipients that stabilize the linker-payload complex .
Data Analysis and Reproducibility
Q. How should researchers handle conflicting data on Boc-Val-Cit-PABA’s solubility in aqueous vs. organic solvents?
- Methodological refinement : Conduct parallel solubility tests in PBS (pH 7.4) and DMSO, noting temperature and agitation rates.
- Statistical reconciliation : Use Bland-Altman plots to assess inter-lab variability .
- Documentation : Report solvent lot numbers and storage conditions to ensure reproducibility .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in ADC efficacy studies?
- Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values.
- Use bootstrapping to quantify confidence intervals in small-sample studies .
- Address outliers by repeating experiments with triplicate technical replicates .
Experimental Design Challenges
Q. How can researchers ensure reproducibility in Boc-Val-Cit-PABA cleavage assays across different laboratory settings?
Q. What controls are essential when assessing off-target toxicity of Boc-Val-Cit-PABA in preclinical models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
